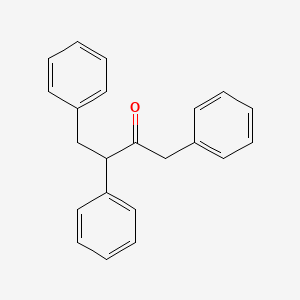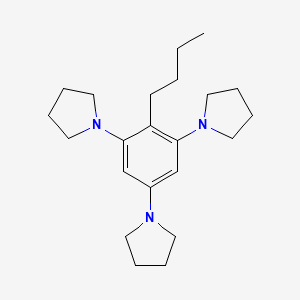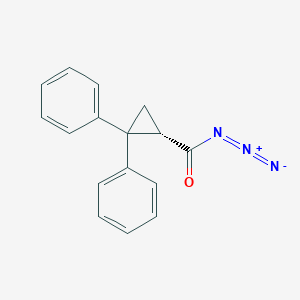
5-Ethyl-5-hydroxy-7-methylundecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-hydroxy-7-methylundecan-6-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by reduction and hydroxylation steps. The reaction conditions typically include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction steps, and the process may be scaled up to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-hydroxy-7-methylundecan-6-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-ethyl-7-methylundecan-6-one or 5-ethyl-7-methylundecanoic acid.
Reduction: Formation of 5-ethyl-5-hydroxy-7-methylundecan-6-ol.
Substitution: Formation of 5-ethyl-5-chloro-7-methylundecan-6-one or 5-ethyl-5-amino-7-methylundecan-6-one.
Scientific Research Applications
5-Ethyl-5-hydroxy-7-methylundecan-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-hydroxy-7-methylundecan-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5-hydroxy-7-methylundecan-2-one
- 5-Ethyl-5-hydroxy-7-methylundecan-8-one
- 5-Ethyl-5-hydroxy-7-methylundecan-4-one
Comparison
5-Ethyl-5-hydroxy-7-methylundecan-6-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
62759-48-2 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
5-ethyl-5-hydroxy-7-methylundecan-6-one |
InChI |
InChI=1S/C14H28O2/c1-5-8-10-12(4)13(15)14(16,7-3)11-9-6-2/h12,16H,5-11H2,1-4H3 |
InChI Key |
YNAHMPOCQHVFJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(=O)C(CC)(CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
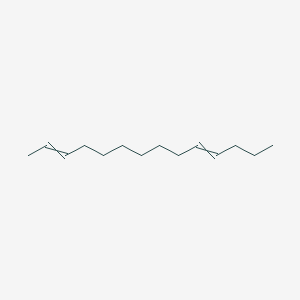
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
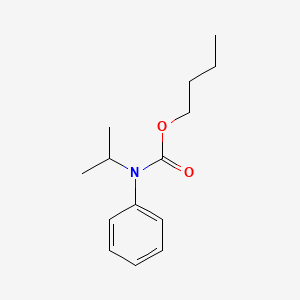

![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
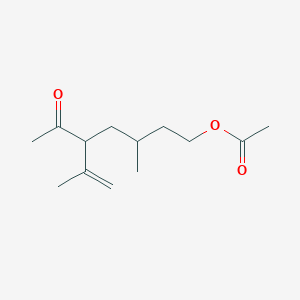

![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
